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Introduction
AMG 160 is a novel, half-life extended (HLE) Bispecific T-cell Engager (BiTE®) immuno-

oncology therapy designed for the treatment of metastatic castration-resistant prostate cancer

(mCRPC).[1][2][3][4][5] This molecule uniquely targets the Prostate-Specific Membrane Antigen

(PSMA), which is highly expressed on prostate cancer cells, and the CD3 receptor on T-cells.

[1][2][3][5] This dual-binding mechanism facilitates the engagement of the patient's own T-cells

to recognize and eliminate PSMA-expressing tumor cells. Preclinical studies have

demonstrated potent antitumor activity of AMG 160, both as a monotherapy and in combination

with other anticancer agents, including immune checkpoint inhibitors.[1][2] These notes provide

an overview of AMG 160, its mechanism of action, and protocols for its application in

combination with immunotherapy in a research setting.

Mechanism of Action
AMG 160 is a fully human antibody construct composed of two single-chain variable fragments

(scFvs) fused to an Fc domain.[3] One scFv binds to PSMA on the surface of prostate cancer

cells, while the other binds to the CD3 component of the T-cell receptor complex on T-cells.

This bispecific binding physically links the T-cell to the cancer cell, leading to T-cell activation,

proliferation, and cytokine production, ultimately resulting in the specific lysis of the PSMA-

positive tumor cell.[3][5] The inclusion of the Fc domain extends the half-life of the molecule,

allowing for less frequent dosing.[3]
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Mechanism of Action of AMG 160.

Combination with Immunotherapy
The combination of AMG 160 with immune checkpoint inhibitors, such as anti-programmed

death-1 (PD-1) antibodies, has shown enhanced antitumor activity in preclinical models.[1][2]

The rationale for this combination is that while AMG 160 directs T-cells to the tumor, checkpoint

inhibitors can overcome the immunosuppressive tumor microenvironment, thereby augmenting

the T-cell-mediated killing of cancer cells.[5]

A Phase 1 clinical trial (NCT03792841) is currently evaluating the safety and efficacy of AMG

160 as a monotherapy and in combination with pembrolizumab, an anti-PD-1 antibody, in

patients with mCRPC.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of AMG 160.
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Table 1: In Vitro Cytotoxicity of AMG 160

Parameter Value Cell Lines Reference

Half-maximal Lysis

(EC50)
6-42 pmol/L

PSMA-expressing

prostate cancer cell

lines

[1][2][4]

Table 2: In Vivo Antitumor Activity of AMG 160 Monotherapy

Animal Model Tumor Model
Dosing
Regimen

Outcome Reference

NSG mice
22Rv-1 mCRPC

xenograft
0.2 mg/kg weekly

Regression of

established

tumors

[1][2]

Table 3: In Vivo Antitumor Activity of AMG 160 in Combination with Anti-PD-1 Antibody

Animal Model Tumor Model
Treatment
Groups

Outcome Reference

NSG-B2M mice
CTG-2428

xenograft

AMG 160 + Anti-

PD-1 Ab

Enhanced

antitumor activity

compared to

either agent

alone

[1]

AMG 160 +

Control Ab

Control BiTE +

Anti-PD-1 Ab

Control BiTE +

Control Ab
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Experimental Protocols
The following are generalized protocols based on the methodologies described in the

preclinical evaluation of AMG 160.

Protocol 1: In Vitro T-cell Mediated Cytotoxicity Assay
Objective: To determine the potency of AMG 160 in mediating T-cell killing of PSMA-expressing

cancer cells.

Materials:

PSMA-positive prostate cancer cell line (e.g., 22Rv-1)

Human T-cells (e.g., from healthy donor PBMCs)

AMG 160

Control BiTE molecule

Cell culture medium and supplements

Cytotoxicity assay kit (e.g., LDH release or Calcein-AM release)

Plate reader

Procedure:

Culture the PSMA-positive target cancer cells and prepare a single-cell suspension.

Isolate human T-cells from peripheral blood mononuclear cells (PBMCs).

Co-culture the target cells and T-cells at a suitable effector-to-target (E:T) ratio (e.g., 10:1).

Add serial dilutions of AMG 160 or a control BiTE molecule to the co-culture.

Incubate the plate for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

Measure cell lysis using a cytotoxicity assay kit according to the manufacturer's instructions.
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Calculate the percentage of specific lysis for each concentration of AMG 160.

Plot the dose-response curve and determine the EC50 value.

Protocol 2: In Vivo Xenograft Model for Antitumor
Activity
Objective: To evaluate the in vivo antitumor efficacy of AMG 160 alone and in combination with

an anti-PD-1 antibody.

Materials:

Immunodeficient mice (e.g., NSG or NSG-B2M)

PSMA-positive prostate cancer cells or patient-derived xenograft (PDX) fragments

Human T-cells

AMG 160

Anti-PD-1 antibody (e.g., pembrolizumab)

Control antibody

Control BiTE molecule

Calipers for tumor measurement

Procedure:

Implant PSMA-positive tumor cells or PDX fragments subcutaneously into the flank of the

mice.

Allow tumors to establish to a palpable size (e.g., 100-200 mm³).

Administer human T-cells to the mice (e.g., via intravenous injection).

Randomize mice into treatment groups:
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Vehicle control

AMG 160 monotherapy

Anti-PD-1 antibody monotherapy

AMG 160 in combination with anti-PD-1 antibody

Control BiTE + control antibody

Administer the respective treatments according to the specified dosing schedule (e.g., AMG

160 at 0.2 mg/kg weekly, anti-PD-1 antibody at a clinically relevant dose).

Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

Monitor animal body weight and overall health.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

immunohistochemistry for immune cell infiltration).

Plot tumor growth curves for each treatment group and perform statistical analysis to

determine the significance of any antitumor effects.
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In Vitro Studies

In Vivo Studies
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Preclinical Evaluation Workflow.
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Conclusion
AMG 160 is a promising bispecific T-cell engager with potent antitumor activity against PSMA-

expressing prostate cancer cells. The combination of AMG 160 with immunotherapy,

particularly anti-PD-1 checkpoint inhibitors, represents a rational and potentially more effective

treatment strategy for mCRPC. The provided protocols offer a framework for researchers to

further investigate the preclinical efficacy and mechanisms of action of this combination

therapy. Further clinical investigation is ongoing to establish the safety and efficacy of this

approach in patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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